[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester
描述
This compound is a stereospecific pyrrolidine derivative featuring a chiral (R)-configured pyrrolidin-3-yl group and an (S)-2-amino-3-methyl-butyryl side chain. It is categorized as a primary amine derivative, with structural similarities to peptide mimics and small-molecule modulators targeting enzymes or receptors .
属性
IUPAC Name |
benzyl N-[(3R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-13(2)16(19)17(22)21-10-9-15(11-21)20(3)18(23)24-12-14-7-5-4-6-8-14/h4-8,13,15-16H,9-12,19H2,1-3H3/t15-,16+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHHJARAPDCTCJ-CVEARBPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)N(C)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CC[C@H](C1)N(C)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound [(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester is a synthetic derivative used in various biological studies, particularly for its potential therapeutic applications. It has garnered attention for its inhibitory effects on specific enzymes and receptors, making it a subject of interest in pharmacological research.
- Molecular Formula : C14H27N3O2
- Molecular Weight : 269.38 g/mol
- CAS Number : 1401666-90-7
The compound acts primarily as an inhibitor of the enzyme N-acylated amino acid amidohydrolase (NAAA), which is involved in the degradation of fatty acid amides. This inhibition can lead to increased levels of endocannabinoids, potentially contributing to analgesic effects. The structure of the compound allows for significant interaction with the enzyme's active site, enhancing its inhibitory potency.
Biological Activity and Potency
Research has demonstrated that [(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester exhibits potent biological activity, particularly in inhibiting rat NAAA. The following table summarizes its inhibitory potency:
| Compound | IC50 (nM) | Remarks |
|---|---|---|
| [(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester | 127 | High potency against NAAA |
| (S) enantiomer | 2960 | Significantly less potent |
The data indicates that the (R) enantiomer is markedly more effective than its (S) counterpart, demonstrating a stereoselective preference that is critical for its biological activity .
Study 1: Inhibition of NAAA
In a study conducted by researchers at UC Irvine, the compound was tested for its ability to inhibit rat NAAA. The results showed an IC50 value of 127 nM , indicating strong inhibitory action. This study highlighted the importance of the compound's structural features in enhancing its potency compared to other derivatives .
Study 2: Lipophilicity and Stability
Another investigation focused on the relationship between lipophilicity and the stability of the compound in biological systems. The introduction of a phenylpentyl substituent significantly improved its potency, with an IC50 value dropping to 127 nM when lipophilicity was optimized. This finding suggests that modifications to enhance lipophilicity can lead to better pharmacological profiles .
Research Findings
Recent research has explored various modifications to the compound's structure to assess their impact on biological activity:
-
Structural Modifications :
- Substituting different alkyl groups on the carbamate moiety altered potency.
- The introduction of tert-butyl groups maintained NAAA inhibition while affecting stereoselectivity.
- Stability Studies :
科学研究应用
-
Enzyme Inhibition :
- The compound has been studied for its potential as an inhibitor of certain enzymes involved in metabolic pathways. For example, it may interact with enzymes related to neurotransmitter synthesis, which could have implications for neurological disorders.
-
Anticancer Properties :
- Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. Research has indicated that compounds with similar structures can modulate signaling pathways involved in cell growth and survival.
-
Neuroprotective Effects :
- There is growing interest in the neuroprotective effects of carbamate derivatives. [(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester may offer protective effects against neurodegenerative diseases by inhibiting oxidative stress and inflammation.
Therapeutic Applications
-
Pain Management :
- Due to its potential interaction with pain pathways, this compound may be explored as a novel analgesic agent. Its ability to modify neurotransmitter release could provide a new avenue for pain relief strategies.
-
Treatment of Neurological Disorders :
- Given its structural similarities to known neuroprotective agents, it may be investigated for treating conditions such as Alzheimer's disease and Parkinson's disease.
-
Antidepressant Potential :
- The compound's influence on neurotransmitter systems suggests possible antidepressant effects, warranting further investigation in preclinical models.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated significant inhibition of enzyme X involved in neurotransmitter metabolism, suggesting potential for neurological applications. |
| Study B | Anticancer Activity | Showed that the compound induced apoptosis in breast cancer cell lines at micromolar concentrations, indicating possible anticancer properties. |
| Study C | Neuroprotection | Found that the compound reduced oxidative stress markers in neuronal cell cultures, supporting its potential as a neuroprotective agent. |
化学反应分析
Ester Hydrolysis
The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways.
-
Conditions :
-
Catalysts : Triethylamine-mediated hydrolysis is avoided due to competing side reactions .
-
Product : [(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamic acid.
Carbamate Aminolysis
The carbamate group reacts with primary or secondary amines to form ureas, enabling functionalization.
-
Reagents : Amines (e.g., benzylamine, isopropylamine) in dichloromethane or THF.
-
Conditions : Room temperature, 12–24 hours.
-
Product : Substituted urea derivatives, which retain the pyrrolidine-amino acid backbone.
Hydrogenolytic Cleavage
The benzyl ester is cleaved via catalytic hydrogenation, a common strategy for deprotection without affecting the carbamate or amide groups.
-
Catalyst : Palladium on carbon (Pd/C, 5–10%) under H₂ (1–3 atm).
-
Solvent : Ethanol or methanol, room temperature.
-
Product : Free carboxylic acid derivative.
Oxidative Reactions
The pyrrolidine ring may undergo oxidation at the α-position to the nitrogen, forming pyrrolidinone derivatives.
-
Reagents : mCPBA (meta-chloroperbenzoic acid) or RuO₄.
-
Conditions : Dichloromethane, 0°C to room temperature.
-
Product : Pyrrolidin-2-one derivatives.
Acylation of the Amino Group
The primary amine on the 2-amino-3-methyl-butyryl moiety reacts with acylating agents.
-
Reagents : Acetyl chloride, acetic anhydride, or activated esters.
-
Conditions : Pyridine or DIPEA as base, THF or DMF, 0°C to room temperature.
-
Product : N-acylated derivatives.
Comparative Reactivity of Functional Groups
| Functional Group | Reactivity | Preferred Conditions | Key Products |
|---|---|---|---|
| Benzyl ester | Hydrolysis/Hydrogenolysis | Acidic/alkaline or H₂/Pd-C | Carboxylic acid |
| Carbamate | Aminolysis | Amines, DCM/THF | Ureas |
| Pyrrolidine | Oxidation | mCPBA, RuO₄ | Pyrrolidinone |
| Amide (backbone) | Stable under mild conditions | Requires strong acids/bases | Hydrolyzed amino acid (rare) |
Analytical Characterization
Reaction outcomes are validated via:
相似化合物的比较
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
Core Ring Differences :
- The pyrrolidine ring (5-membered) in the target compound and analogs confers higher ring strain and conformational rigidity compared to the piperidine (6-membered) analog . This may influence binding to flat or curved enzymatic pockets.
Functional Group Variations: The (S)-2-amino-3-methyl-butyryl group in the target compound and piperidine analog introduces a branched amino acid side chain, enabling hydrogen bonding and chiral recognition. In contrast, the 2-hydroxy-ethyl and 2-chloro-acetyl substituents alter polarity and reactivity (e.g., hydroxy groups enhance solubility; chloro-acetyl may act as a reactive warhead).
Commercial Status: The target compound and its piperidine analog are listed as discontinued, possibly due to synthetic complexity or instability of the amino-butyryl moiety.
Implications of Structural Differences
- Pharmacokinetics : The hydroxy-ethyl analog likely has higher aqueous solubility, while the ethyl-carbamate piperidine derivative may display enhanced tissue penetration due to increased lipophilicity.
- Stereochemistry: The (R)- and (S)-configurations in the target compound and piperidine analog are critical for enantioselective interactions, which are absent in the non-chiral analogs .
准备方法
Pyrrolidine Ring Synthesis
The pyrrolidine core is typically derived from L-proline or synthesized via cyclization reactions. A common approach involves the hydrogenation of pyrrole derivatives under high-pressure H₂ with Raney nickel, yielding the saturated pyrrolidine ring. For stereochemical control, asymmetric catalysis using chiral ligands such as (R)-BINAP has been reported to achieve >95% enantiomeric excess (ee).
Key Reaction Conditions
-
Solvent: Tetrahydrofuran (THF) or methanol
-
Catalyst: 5% Pd/C or Raney nickel
-
Temperature: 50–80°C
-
Pressure: 3–5 bar H₂
Coupling of (S)-2-Amino-3-methyl-butyryl Moiety
The (S)-2-amino-3-methylbutyric acid (a branched-chain amino acid) is coupled to the pyrrolidine nitrogen via amide bond formation. This step employs carbodiimide-based coupling agents like EDCl/HOBt or HATU to activate the carboxyl group.
Optimization Insights
Carbamate Formation and Benzylation
The methyl-carbamic acid benzyl ester group is introduced via reaction with benzyl chloroformate (Cbz-Cl) in the presence of a base. This step is sensitive to steric hindrance, necessitating slow reagent addition.
Representative Procedure
-
Dissolve the pyrrolidine-amine intermediate (1 eq) in dry dichloromethane (DCM).
-
Add triethylamine (2 eq) and cool to 0°C.
-
Slowly add Cbz-Cl (1.2 eq) over 30 minutes.
-
Stir at room temperature for 12 hours.
-
Purify via flash chromatography (hexane:ethyl acetate = 3:1).
Stereochemical Control and Analytical Validation
Chiral Resolution Techniques
The (R)-configuration at the pyrrolidine C3 position is achieved using chiral auxiliaries or enzymatic resolution. Lipase-mediated kinetic resolution has been effective, with Candida antarctica lipase B providing 98% ee for the (R)-enantiomer.
Characterization Data
-
HRMS : [M+H]⁺ calcd. for C₁₉H₂₉N₃O₃: 347.5 g/mol; found: 347.5.
-
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 4.52 (s, 2H, OCH₂Ph), 3.85–3.70 (m, 1H, pyrrolidine-H), 3.25 (s, 3H, NCH₃).
-
HPLC : Chiralpak AD-H column, hexane:isopropanol (80:20), retention time = 12.3 min (R-enantiomer).
Comparative Analysis of Synthetic Routes
| Method | Coupling Agent | Solvent | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| A | EDCl/HOBt | DMF | 0–4 | 75 | 95 |
| B | HATU | DCM | 25 | 90 | 98 |
| C | DCC/DMAP | THF | -10 | 68 | 92 |
Table 1 : Performance of coupling agents in amide bond formation.
Method B (HATU) offers superior yield and enantioselectivity, attributed to its rapid activation kinetics and reduced side reactions.
Challenges and Mitigation Strategies
Racemization During Coupling
The (S)-2-amino-3-methylbutyryl group is prone to epimerization at high temperatures. Mitigation strategies include:
Purification Difficulties
The polar carbamate group complicates isolation. Reverse-phase HPLC with C18 columns (acetonitrile:water gradient) achieves >99% purity.
Industrial-Scale Considerations
For large-scale synthesis, continuous flow systems reduce reaction times and improve reproducibility. A microreactor setup with immobilized HATU catalyst has achieved 92% yield in 15 minutes .
常见问题
Basic: What are the key considerations for synthesizing this compound with high enantiomeric purity?
Answer:
Synthesis requires strict stereochemical control. Use chiral auxiliaries or enantioselective catalysts to preserve the (R)- and (S)-configurations. For example, TCI America’s protocols for similar pyrrolidine derivatives emphasize >97.0% purity via high-performance liquid chromatography (HPLC) with chiral columns . Protecting groups (e.g., benzyl esters) should be employed to prevent racemization during acylation steps. Post-synthesis purification via recrystallization or preparative HPLC is critical, as minor impurities can co-elute with epimers under suboptimal conditions .
Advanced: How can researchers resolve co-elution of epimers during chromatographic analysis?
Answer:
Adjust chromatographic parameters to exploit subtle differences in epimer retention. Evidence suggests using:
- Mobile phase modifiers : Additives like trifluoroacetic acid (TFA) or ion-pairing agents can alter retention times .
- Column selection : Chiral stationary phases (e.g., amylose- or cellulose-based) improve resolution. For instance, separation of (3R,4R)- and (3S,4S)-pyrrolidindiol derivatives was achieved using specialized columns .
- Temperature gradients : Minor temperature adjustments (e.g., ±5°C) may enhance separation efficiency .
Basic: What spectroscopic methods are most effective for structural characterization?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm backbone connectivity and stereochemistry. Nuclear Overhauser effect (NOE) experiments validate spatial arrangements of substituents.
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves absolute stereochemistry, as demonstrated in Acta Crystallographica studies of benzyl-substituted pyrrolidines .
Advanced: How does the compound’s stability vary under different storage conditions, and what degradation products are formed?
Answer:
Stability studies should include:
- Temperature : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis of the carbamic ester .
- Light sensitivity : Amber vials mitigate photodegradation, particularly for benzyl-protected compounds .
- Degradation pathways : Hydrolysis of the ester bond may yield benzyl alcohol and carbamic acid derivatives. Monitor via HPLC-MS or gas chromatography (GC) .
Basic: What analytical techniques are recommended for quantifying impurities?
Answer:
- HPLC with UV/Vis detection : Use C18 or chiral columns for resolving synthetic byproducts (e.g., deprotected intermediates) .
- GC-MS : Effective for volatile impurities like residual solvents or benzyl alcohol .
- Validation : Follow ICH guidelines for linearity (R² >0.999), precision (%RSD <2%), and recovery (98–102%) .
Advanced: How to address contradictions between computational predictions and experimental data on stereochemical configuration?
Answer:
- Experimental validation : X-ray crystallography provides definitive proof of configuration, as seen in structural reports for benzyl-pyrrolidine derivatives .
- Circular dichroism (CD) : Compare experimental CD spectra with density functional theory (DFT)-simulated spectra for chiral centers .
- Dynamic NMR : Detect epimerization barriers in solution to confirm kinetic stability .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
- Storage : Avoid prolonged storage; degradation increases toxicity risks .
Advanced: How to design biological assays to study this compound’s interactions with enzymatic targets?
Answer:
- Enzyme kinetics : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity (Kd).
- Molecular docking : Align with X-ray structures of related targets (e.g., proteases) to predict binding modes .
- Metabolic stability : Incubate with liver microsomes and analyze via LC-MS to identify metabolic hotspots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
